molecular formula C7H5BrO3S B1611886 Methyl 4-bromo-5-formylthiophene-2-carboxylate CAS No. 648412-59-3

Methyl 4-bromo-5-formylthiophene-2-carboxylate

Cat. No. B1611886
Key on ui cas rn: 648412-59-3
M. Wt: 249.08 g/mol
InChI Key: ICGKCURLFHIUDC-UHFFFAOYSA-N
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Patent
US07485661B2

Procedure details

To a solution of 16.48 g (66.17 mmol) of methyl 4-bromo-5-formylthiophene-2-carboxylate in 165 mL of acetonitrile was added 5.06 g (72.78 mmol) of hydroxylamine hydrochloride. To this suspension 32.05 mL (397 mmol) of pyridine was added dropwise over a period of 20 min at 20-25° C. After 90 min stirring, neat trifluoroacetic anhydride (22.5 mL, 158.8 mmol) was dropped in over 30 min at room temperature. After 2.5 hours stirring, the reaction mass was poured in a mixture of HCl 0.5 M (200 mL) and ethyl acetate (150 mL); the aqueous layer was extracted again with 150 mL of ethyl acetate. The combined organic extracts were concentrated under reduced pressure and washed again with 120 mL of HCl 1 M. The organic was concentrated under vacuum to afford a raw solid product. This crude material was taken up in 75 mL of ethanol and treated with 75 mL of water under efficient stirring. The resulting suspension was cooled to 0/+4° C., then filtered off to afford 15.4 g of product as light cream solid.
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
16.48 g
Type
reactant
Reaction Step Two
Quantity
5.06 g
Type
reactant
Reaction Step Two
Quantity
165 mL
Type
solvent
Reaction Step Two
Quantity
32.05 mL
Type
reactant
Reaction Step Three
Quantity
22.5 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Six
Quantity
75 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[S:5][C:6]=1[CH:7]=O.Cl.NO.[N:16]1C=CC=CC=1.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(#N)C.Cl.C(OCC)(=O)C.C(O)C.O>[Br:1][C:2]1[CH:3]=[C:4]([C:9]([O:11][CH3:12])=[O:10])[S:5][C:6]=1[C:7]#[N:16] |f:1.2|

Inputs

Step One
Name
Quantity
75 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
16.48 g
Type
reactant
Smiles
BrC=1C=C(SC1C=O)C(=O)OC
Name
Quantity
5.06 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
165 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
32.05 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
22.5 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Five
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Seven
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
After 90 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After 2.5 hours stirring
Duration
2.5 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted again with 150 mL of ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated under reduced pressure
WASH
Type
WASH
Details
washed again with 120 mL of HCl 1 M
CONCENTRATION
Type
CONCENTRATION
Details
The organic was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to afford a raw solid product
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 0/+4° C.
FILTRATION
Type
FILTRATION
Details
filtered off

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC=1C=C(SC1C#N)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 15.4 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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